molecular formula C15H16N2 B7885832 5-Methyl-2-(4-methylphenyl)-2,3-dihydroimidazo[1,2-a]pyridine

5-Methyl-2-(4-methylphenyl)-2,3-dihydroimidazo[1,2-a]pyridine

Cat. No.: B7885832
M. Wt: 224.30 g/mol
InChI Key: TWDRPEGTJAUTTF-UHFFFAOYSA-N
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Description

5-Methyl-2-(4-methylphenyl)-2,3-dihydroimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The structure of this compound consists of a fused imidazole and pyridine ring system with methyl and phenyl substituents, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-(4-methylphenyl)-2,3-dihydroimidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with an α,β-unsaturated ketone in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the imidazo[1,2-a]pyridine core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are chosen to minimize environmental impact and improve the overall sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(4-methylphenyl)-2,3-dihydroimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carbonyls.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or nitro groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the imidazole moiety, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Halogens (e.g., bromine) for electrophilic substitution; alkyl halides for nucleophilic substitution.

Major Products

    Oxidation: Formation of carbonyl-containing derivatives.

    Reduction: Formation of reduced imidazo[1,2-a]pyridine derivatives.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-Methyl-2-(4-methylphenyl)-2,3-dihydroimidazo[1,2-a]pyridine is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound has been studied for its potential as an antimicrobial and antiviral agent. Its ability to interact with biological targets makes it a candidate for drug development.

Medicine

In medicine, derivatives of this compound are investigated for their potential therapeutic effects, including anti-inflammatory and anticancer activities. The compound’s structure allows for modifications that can enhance its pharmacological properties.

Industry

Industrially, this compound is used in the development of new materials, such as polymers and dyes. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 5-Methyl-2-(4-methylphenyl)-2,3-dihydroimidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may bind to the active site of an enzyme, inhibiting its activity and thereby exerting its biological effects. The pathways involved can include signal transduction pathways that regulate cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylimidazo[1,2-a]pyridine: Similar structure but lacks the methyl substituents.

    2-(4-Chlorophenyl)imidazo[1,2-a]pyridine: Contains a chlorine atom instead of a methyl group.

    5-Methyl-2-phenylimidazo[1,2-a]pyridine: Similar but without the 4-methylphenyl group.

Uniqueness

5-Methyl-2-(4-methylphenyl)-2,3-dihydroimidazo[1,2-a]pyridine is unique due to the presence of both methyl and phenyl groups, which influence its chemical reactivity and biological activity. These substituents can enhance its interaction with biological targets and improve its pharmacokinetic properties compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with related compounds

Properties

IUPAC Name

5-methyl-2-(4-methylphenyl)-2,3-dihydroimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2/c1-11-6-8-13(9-7-11)14-10-17-12(2)4-3-5-15(17)16-14/h3-9,14H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWDRPEGTJAUTTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CN3C(=CC=CC3=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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